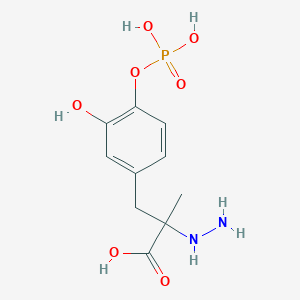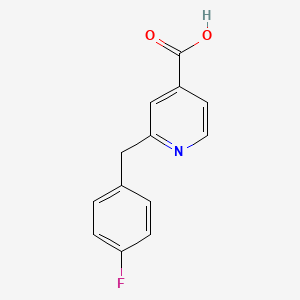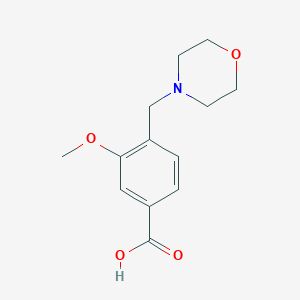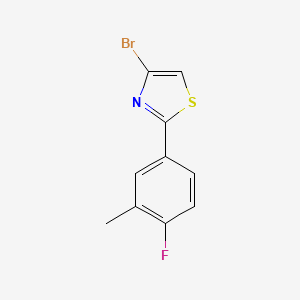
Carbidopa-4-monophospate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbidopa-4-monophosphate is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease Carbidopa itself is an inhibitor of aromatic-L-amino-acid decarboxylase, which prevents the peripheral metabolism of levodopa, allowing more levodopa to reach the brain and be converted into dopamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbidopa-4-monophosphate involves the phosphorylation of carbidopa. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of carbidopa-4-monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Carbidopa-4-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbidopa-4-monophosphate derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
科学研究应用
Carbidopa-4-monophosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders like Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
Carbidopa-4-monophosphate exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase. This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism is crucial for the management of Parkinson’s disease symptoms.
相似化合物的比较
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.
Levodopa: A precursor to dopamine, often used in combination with carbidopa.
Benserazide: Another decarboxylase inhibitor used in combination with levodopa.
Uniqueness
Carbidopa-4-monophosphate is unique due to its phosphate group, which may confer different pharmacokinetic and pharmacodynamic properties compared to carbidopa. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H15N2O7P |
|---|---|
分子量 |
306.21 g/mol |
IUPAC 名称 |
2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18) |
InChI 键 |
PQUZXFMHVSMUNG-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)
![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)





![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)


